4-Bromobiphenyl: A Comprehensive Technical Guide for Researchers
4-Bromobiphenyl: A Comprehensive Technical Guide for Researchers
CAS Number: 92-66-0
This technical guide provides an in-depth overview of 4-Bromobiphenyl, a halogenated hydrocarbon utilized in various research and industrial applications. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its properties, experimental protocols, and safety considerations.
Core Properties and Data
4-Bromobiphenyl is a white to off-white crystalline solid.[1] It is sparingly soluble in water but demonstrates good solubility in a range of organic solvents.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Bromobiphenyl is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 92-66-0 | [2] |
| Molecular Formula | C₁₂H₉Br | [2] |
| Molecular Weight | 233.10 g/mol | [2] |
| Appearance | White to light gray crystalline solid with a faint aromatic odor | [1] |
| Melting Point | 89-92 °C | [3] |
| Boiling Point | 310 °C | [3][4] |
| Flash Point | 143 °C | [3] |
| Density | 1.615 g/cm³ | [4] |
| Water Solubility | Insoluble | [3][4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, carbon disulfide, benzene, carbon tetrachloride, and acetone; slightly soluble in acetic acid. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromobiphenyl.
| Spectrum | Key Features |
| ¹H NMR | The proton NMR spectrum is characterized by signals in the aromatic region. |
| ¹³C NMR | The carbon NMR spectrum provides information on the unique carbon environments within the biphenyl (B1667301) structure. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic peaks for the aromatic C-H and C-C stretching and bending vibrations. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 4-Bromobiphenyl are provided below.
Synthesis of 4-Bromobiphenyl via Bromination of Biphenyl
A common method for the synthesis of 4-Bromobiphenyl is the direct bromination of biphenyl.[1] The following protocol is adapted from established procedures.[5]
Materials:
-
Biphenyl
-
Dichloroethane (solvent)
-
Aluminum chloride (catalyst)
-
Liquid bromine
-
Chlorine gas
-
Sodium bisulfite solution
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reactor, dissolve biphenyl in dichloroethane at room temperature.
-
Add powdered aluminum chloride as a catalyst.
-
Cool the mixture to 0 °C and slowly add liquid bromine.
-
Introduce chlorine gas into the mixture while maintaining a low temperature. The reaction progress should be monitored by gas chromatography.
-
Once the desired conversion of biphenyl is achieved (typically 60-75%), stop the chlorine gas flow.
-
Increase the temperature and continue the reaction for several hours with stirring.
-
After the reaction is complete, filter the reaction mixture.
-
Wash the filtrate with a sodium bisulfite solution to remove unreacted bromine.
-
Separate the organic layer and distill off the dichloroethane to obtain the crude product.
Purification by Recrystallization
The crude 4-Bromobiphenyl can be purified by recrystallization to obtain a product of high purity.[5]
Materials:
-
Crude 4-Bromobiphenyl
-
Ethanol (95%)
Procedure:
-
Dissolve the crude 4-Bromobiphenyl in a minimal amount of hot 95% ethanol.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-Bromobiphenyl.
Caption: Workflow for the Synthesis and Purification of 4-Bromobiphenyl.
Conceptual Metabolic Pathway
While the metabolism of 4-Bromobiphenyl is not extensively detailed, it is understood to be part of the broader metabolic pathways of polybrominated biphenyls (PBBs). The primary metabolic transformation for lower brominated biphenyls is hydroxylation.[6] The presence of adjacent non-brominated carbon atoms is a key structural feature for metabolism to occur.[2]
Caption: Conceptual Metabolic Pathway of 4-Bromobiphenyl.
Safety and Toxicology
4-Bromobiphenyl is considered a hazardous substance and should be handled with appropriate safety precautions.[1]
Hazard Identification
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Aquatic Hazard | Toxic to aquatic life.[3] |
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
This guide is intended for informational purposes for qualified professionals and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. Studies on the microsomal metabolism and binding of polybrominated biphenyls (PBBs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]
- 4. 4-Bromobiphenyl(92-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 6. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
